6-[(Methylamino)methyl]piperidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
6-(methylaminomethyl)piperidin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-8-5-6-3-2-4-7(10)9-6/h6,8H,2-5H2,1H3,(H,9,10) |
InChI Key |
OHDCTEAKIJLGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCC(=O)N1 |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 6 Methylamino Methyl Piperidin 2 One Derivatives
Impact of Piperidinone Ring Substitution on Biological Activity
Substitutions on the piperidinone ring of 6-[(methylamino)methyl]piperidin-2-one can significantly modulate its biological activity. The size, position, and electronic properties of these substituents can influence the compound's affinity for its biological targets, as well as its pharmacokinetic profile.
Research on related piperidine (B6355638) derivatives has shown that even minor modifications, such as the addition of a methyl group, can lead to substantial changes in receptor affinity and selectivity. For instance, in a series of N-(ω-nucleoalkyl)piperidines, methyl substitution on the piperidine ring was found to be a key determinant of σ1 receptor affinity and selectivity over the σ2 subtype. acs.org Specifically, a 4-methyl substituent resulted in a derivative with exceptionally high σ1 receptor potency. acs.org
Similarly, studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have demonstrated that the methyl groups on the piperidine ring are not essential for potent μ and κ opioid receptor antagonist activity. acs.org This suggests that the piperidinone core can be a versatile scaffold, where substitutions at different positions can be fine-tuned to achieve desired pharmacological effects.
In the context of this compound, substitutions at positions 3, 4, and 5 of the piperidinone ring could be explored to enhance biological activity. For example, the introduction of small alkyl groups or functional groups capable of forming hydrogen bonds could lead to improved interactions with target proteins. The following table summarizes the impact of piperidine ring substitutions on the biological activity of related compounds.
| Compound | Substitution on Piperidine Ring | Biological Target | Observed Activity |
|---|---|---|---|
| N-(ω-(6-Methoxynaphthalen-1-yl)alkyl)piperidin-4-methyl derivative | 4-Methyl | σ1 Receptor | High potency (Ki = 0.030 nM) and selectivity. acs.org |
| N-(ω-(6-Methoxynaphthalen-1-yl)alkyl)piperidin-3,3-dimethyl derivative | 3,3-Dimethyl | σ1 Receptor | High selectivity over σ2 receptor. acs.org |
| N-Methyl-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | 3-Methyl, 4-Methyl | Opioid Receptors | Pure opioid receptor antagonist. acs.org |
| Piperidinothiosemicarbazones | Substitution at C-6 position | Antimycobacterial | Highest potency among its group. nih.gov |
Role of the Methylamino Group in Ligand-Target Interactions
The methylamino group at the 6-position of the piperidin-2-one ring is a critical pharmacophoric feature that plays a pivotal role in the interaction of these derivatives with their biological targets. The nitrogen atom of the methylamino group is basic and can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding site of a receptor or enzyme.
The presence of the methyl group on the nitrogen atom also influences the compound's lipophilicity and steric profile. In some cases, N-methylation can enhance binding affinity by increasing lipophilic interactions with the target. For example, N-methylpiperidine derivatives have been shown to exhibit high affinity for the σ1 receptor, with the methyl group contributing to increased lipophilic interactions within the receptor's binding pocket. nih.gov
The significance of the amino group is underscored in studies of β-N-methylamino-l-alanine (BMAA), where the secondary amine is ionized at physiological pH and is a key factor in its interaction with excitatory amino acid receptors. nih.govamsterdamumc.nl This highlights the general importance of the charge and hydrogen-bonding capacity of such functional groups in mediating biological effects.
Stereochemical Influences on Pharmacological Profiles
The this compound molecule possesses a chiral center at the 6-position of the piperidinone ring. Consequently, it can exist as two enantiomers, (R)- and (S)-6-[(methylamino)methyl]piperidin-2-one. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles.
The determination of the absolute configuration of each enantiomer is a critical step in understanding their differential biological activities. Techniques such as single-crystal X-ray crystallography, asymmetric synthesis from chiral precursors of known configuration, and chiroptical methods like circular dichroism (CD) spectroscopy are employed for this purpose. researchgate.netmdpi.com
The biological implications of a specific absolute configuration can be profound. One enantiomer may be significantly more potent than the other, or they may even interact with different biological targets. For instance, in a study of pelletierine (B1199966) enantiomers, the asymmetric synthesis yielded specific stereoisomers with distinct properties. researchgate.net This stereoselectivity is often due to the three-dimensional arrangement of atoms in the binding site of the target protein, which preferentially accommodates one enantiomer over the other.
While specific data on the differential activity of the enantiomers of this compound is not extensively available, it can be inferred from studies on related chiral piperidine derivatives that one enantiomer is likely to be the eutomer (the more active enantiomer). Identifying the eutomer is a key objective in drug development to create a more selective and potentially safer therapeutic agent.
The three-dimensional conformation of this compound and its derivatives is a dynamic property that significantly influences their binding affinity to biological targets. The piperidinone ring typically adopts a chair or boat conformation, and the orientation of the [(methylamino)methyl] substituent (axial or equatorial) can have a major impact on ligand-receptor interactions.
Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are used to study the conformational preferences of these molecules. The conformation that presents the pharmacophoric groups in the optimal spatial arrangement for binding to the target is known as the bioactive conformation.
Scaffold Hopping and Bioisosteric Replacements in Analog Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel analogs of a lead compound with improved properties. nih.govniper.gov.in These approaches are particularly relevant for optimizing the therapeutic potential of derivatives of this compound.
Scaffold hopping involves replacing the central core of a molecule (the piperidin-2-one ring in this case) with a structurally different scaffold while maintaining the original pharmacophoric groups in a similar spatial orientation. This can lead to the discovery of new chemical series with improved properties such as enhanced potency, better pharmacokinetic profiles, or novel intellectual property. For example, aza- and thio-analogues have been successfully employed as scaffold hops for aurones, a class of flavonoids, resulting in compounds with improved biological activity. unipa.it
Bioisosteric replacement involves substituting a functional group or a part of the molecule with another group that has similar physical or chemical properties, leading to a compound that retains the desired biological activity. For the this compound scaffold, bioisosteric replacements could be considered for several parts of the molecule:
Piperidin-2-one ring: This lactam ring could be replaced by other heterocyclic systems such as pyrrolidin-2-one, morpholin-3-one, or even acyclic amides to explore different structural spaces. Spirocyclic structures like 2-azaspiro[3.3]heptane have also been proposed as piperidine bioisosteres to improve solubility and metabolic stability. enamine.netresearchgate.net
Methylamino group: The secondary amine could be replaced with other functional groups that can participate in similar interactions. For instance, a hydroxyl group or a small amide could mimic the hydrogen bonding capabilities.
Methylene (B1212753) linker: The methylene group connecting the methylamino moiety to the piperidinone ring could be replaced with other small linkers, such as an oxygen atom (ether linkage) or a carbonyl group (amide linkage), to alter the conformational flexibility and electronic properties of the side chain.
The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Piperidin-2-one Ring | Pyrrolidin-2-one, Morpholin-3-one, 2-Azaspiro[3.3]heptane | Alter ring size and conformation, improve physicochemical properties. enamine.netresearchgate.net |
| Methylamino Group (-NHCH₃) | Hydroxyl (-OH), Methoxymethyl (-CH₂OCH₃), Small Amide (-NHC(O)H) | Mimic hydrogen bonding properties, modulate basicity and lipophilicity. |
| Methylene Linker (-CH₂-) | Oxygen (-O-), Carbonyl (-C(O)-), Cyclopropyl | Alter bond angles, conformational flexibility, and electronic character. |
Through the systematic application of these SAR principles and medicinal chemistry strategies, it is possible to design and synthesize novel derivatives of this compound with optimized pharmacological profiles for potential therapeutic applications.
In Vitro and in Vivo Animal Model Biological Evaluations of 6 Methylamino Methyl Piperidin 2 One Derivatives
Antimicrobial Activity Assessments
Derivatives of piperidine (B6355638), a core structural component of 6-[(Methylamino)methyl]piperidin-2-one, have been widely investigated for their antimicrobial properties. These studies encompass evaluations against a range of bacterial and fungal pathogens.
The antibacterial potential of piperidine-containing compounds has been demonstrated against both Gram-positive and Gram-negative bacteria. A series of synthesized 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives were screened for in vitro activity against several bacterial strains, showing promising results compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, other studies have confirmed that piperidine derivatives can be active against pathogens like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com
The introduction of different functional groups to the piperidine ring has been shown to modulate antibacterial efficacy. For instance, novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives incorporating a piperazine (B1678402) moiety exhibited moderate to good activity against a panel of Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov Another study on quinoline-2-one derivatives highlighted compounds with potent activity against multidrug-resistant Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 0.75 μg/mL. nih.gov Monoketone curcuminoids derived from N-methyl-4-piperidone also displayed moderate activity against various cariogenic bacteria, including strains of Streptococcus. mdpi.com
| Compound/Derivative Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | 2-32 µg/mL | nih.gov |
| Quinoline-2-one derivative (Compound 6c) | MRSA | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (Compound 6c) | VRE | 0.75 µg/mL | nih.gov |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus mitis | 250-500 µg/mL | mdpi.com |
| N-methyl-4-piperidone-derived monoketone curcuminoids | Streptococcus sanguinis | 250-500 µg/mL | mdpi.com |
The antifungal properties of piperidine derivatives have also been a subject of significant research. Studies on 2,6-diarylpiperidine derivatives have demonstrated notable antifungal activity. mdpi.com Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones, in particular, showed significant antifungal effects when compared to the standard drug terbinafine. biomedpharmajournal.org
The structural features of the piperidine derivatives, such as the length of alkyl chains, play a crucial role in their antifungal potency. For example, a study on 6-alkyl-2,3,4,5-tetrahydropyridines found that compounds with C-6 alkyl chain lengths from C14 to C18 exhibited varying degrees of antifungal activity. nih.gov Specifically, 6-hexadecyl-2,3,4,5-tetrahydropyridine showed potent activity against several fungal pathogens, with Minimum Fungicidal Concentrations (MFCs) as low as 3.8 µg/mL against Cryptococcus neoformans. nih.gov Furthermore, piperidine-based surfactants have been identified as active agents against both drug-susceptible and drug-resistant strains of Candida albicans and Cryptococcus neoformans. researchgate.net
| Compound/Derivative Class | Pathogen | Activity (MFC/MIC) | Reference |
|---|---|---|---|
| 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Cryptococcus neoformans | 3.8 µg/mL (MFC) | nih.gov |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Candida albicans | 15.0 µg/mL (MFC) | nih.gov |
| 6-hexadecyl-2,3,4,5-tetrahydropyridine (5e) | Candida glabrata | 7.5 µg/mL (MFC) | nih.gov |
| Thiosemicarbazone derivatives of piperidin-4-one | Fungal strains | Significant activity compared to terbinafine | biomedpharmajournal.org |
Preclinical Anticancer Potential
The anticancer properties of piperidone-containing structures have been extensively evaluated, revealing their potential to induce cytotoxicity in cancer cells and inhibit tumor growth in animal models.
Novel piperidone compounds have demonstrated potent and selective cytotoxicity against various cancer cell lines. nih.gov A study of three novel piperidone derivatives, referred to as P3, P4, and P5, showed significant cytotoxic effects against nine different cancerous cell lines. nih.gov The average cytotoxic concentration at which 50% of the cell population is killed (CC50) for these compounds was found to be 2.26 µM, 1.91 µM, and 1.52 µM, respectively, indicating greater potency than the established anticancer drug melphalan. nih.gov Importantly, these compounds displayed preferential cytotoxicity towards cancer cells over non-malignant cells. nih.gov
Similarly, a series of 3,5-bis(benzylidene)-4-piperidones showed high toxicity to several human oral squamous carcinoma cell lines and colorectal adenocarcinoma cells, while being less toxic to non-malignant cells. mdpi.com The rigidity of the 4-piperidone (B1582916) ring structure is considered an important contributor to these potent cytotoxic properties. researchmap.jp Another class of compounds, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline, induced cytotoxicity in hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), breast (MCF-7), and lung (A549) cancer cell lines with IC50 values as low as 3.1 µg/mL. mdpi.com
| Compound/Derivative Class | Cell Line | Activity (CC50/IC50) | Reference |
|---|---|---|---|
| Piperidone P3 | Average (9 cancer cell lines) | 2.26 µM | nih.gov |
| Piperidone P4 | Average (9 cancer cell lines) | 1.91 µM | nih.gov |
| Piperidone P5 | Average (9 cancer cell lines) | 1.52 µM | nih.gov |
| BAPPN | MCF-7 (Breast) | 3.1 µg/mL | mdpi.com |
| BAPPN | HepG2 (Liver) | 3.3 µg/mL | mdpi.com |
Agents that are structurally related to piperidine derivatives have been shown to be effective in blocking tumor growth in preclinical animal models. Methionine aminopeptidase-2 (MetAP2) inhibitors, for example, have demonstrated efficacy in inhibiting angiogenesis and tumor progression in various tumor xenografts, including B cell lymphoma, neuroblastoma, and prostate and colon carcinomas. nih.gov Although these agents are often cytostatic rather than cytotoxic, they are effective antiproliferative agents. nih.gov
In one study, a novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, compound 5q, was shown to effectively prolong the longevity of mice with colon carcinoma and slow cancer progression by suppressing angiogenesis and inducing apoptosis. mdpi.com This compound achieved a suppression rate of 70% to 90% in a mouse tumor model of colon cancer. mdpi.com Another in vivo study using a murine melanoma model showed that combination therapy involving pentoxifylline, a methylxanthine derivative, significantly reduced tumor volume. mdpi.com These studies underscore the potential of compounds with related heterocyclic structures to inhibit tumor growth in vivo.
Neurobiological Activities
Derivatives containing piperidine and related nitrogen-containing heterocyclic rings have been investigated for their potential in treating neurological disorders. Certain polyfunctionalized pyridines containing a piperidine moiety have been identified as having a high affinity for sigma receptors (σRs), which are considered attractive biological targets for the development of agents against conditions like neuropathic pain. nih.gov One such derivative exhibited a high affinity for the σ1R subtype (Ki = 1.45 nM) and also acted as a potent inhibitor of acetylcholinesterase (AChE) (IC50 = 13 nM). nih.gov
Furthermore, specific derivatives have been developed as imaging agents for neurodegenerative diseases. For instance, 6-Iodo-2-[4'-N-(2-[18F]fluoroethyl)methylamino]phenylimidazo[1,2-a]pyridine ([18F]FEM-IMPY) is a radioligand developed for positron emission tomography (PET) to image and measure the formation of β-amyloid (Aβ) peptide deposits in the brain, which are a hallmark of Alzheimer's disease. nih.gov In vivo studies in rhesus monkeys showed that this compound rapidly enters the brain and is washed out, demonstrating its potential as a diagnostic tool. nih.gov
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Computational and Theoretical Chemistry Studies on 6 Methylamino Methyl Piperidin 2 One
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are pivotal in understanding how a ligand such as "6-[(Methylamino)methyl]piperidin-2-one" might interact with biological targets at a molecular level. These computational techniques predict the preferred orientation of a molecule when bound to a receptor, as well as the binding affinity.
In studies of similar piperidinone-based compounds, molecular docking has been successfully used to explore interactions with various protein targets. For instance, derivatives of 3,5-bis(arylidene)-4-piperidone have been docked into the active site of the β5 subunit of the 20S proteasome to investigate their anticancer potential. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.govmdpi.com For "this compound", the piperidin-2-one ring, the methylamino group, and the methyl group are all expected to participate in such interactions.
The general workflow for a docking study of "this compound" would involve:
Preparation of the Ligand: The 3D structure of "this compound" would be generated and optimized to find its lowest energy conformation.
Preparation of the Receptor: A crystal structure of a potential target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: Using software such as AutoDock, the ligand would be placed into the binding site of the receptor, and various conformations would be sampled. nih.govmdpi.com
Analysis of Results: The resulting poses would be scored based on their binding energy, with lower energies indicating more favorable binding. mdpi.com
A hypothetical docking study could yield results similar to those observed for other piperidinone derivatives, as illustrated in the table below.
| Interaction Type | Potential Interacting Residues in a Target Protein |
| Hydrogen Bonding | Asp, Glu, Ser |
| Hydrophobic Interactions | Phe, Leu, Val |
| Electrostatic Interactions | Lys, Arg |
Quantum Chemical Calculations (e.g., DFT, ECD) for Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and conformational preferences of molecules. nih.govresearchgate.net For piperidine (B6355638) derivatives, DFT has been used to study the interplay of electrostatic interactions, hyperconjugation, and steric factors that govern their conformational behavior. nih.gov
A DFT study of "this compound" would likely focus on:
Conformational Analysis: Identifying the most stable chair and boat conformations of the piperidin-2-one ring and the orientation of the (methylamino)methyl substituent. nih.govias.ac.in
Electronic Properties: Calculating properties such as molecular orbital energies, electrostatic potential, and dipole moment to understand its reactivity and intermolecular interactions.
Spectroscopic Properties: Predicting NMR chemical shifts to aid in experimental structure elucidation. researchgate.net
The computational parameters for such a study would be selected based on established methods for similar molecules.
| Parameter | Typical Value/Method |
| Method | M06-2X or B3LYP |
| Basis Set | 6-311++G(d,p) or def2-QZVPP |
| Solvent Model | Polarizable Continuum Model (PCM) |
These calculations provide a foundational understanding of the molecule's intrinsic properties, which in turn informs the interpretation of its biological activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structure of a series of compounds with their biological activity. For piperidinone derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the p53-MDM2 interaction. nih.gov
A QSAR study involving "this compound" would require a dataset of structurally similar compounds with measured biological activities. The process would involve:
Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, and quantum chemical) would be calculated for each compound in the dataset.
Model Building: Statistical methods like Multiple Linear Regression (MLR) would be used to build a mathematical model that relates the descriptors to the activity. nih.govresearchgate.net
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques. nih.govresearchgate.net
A robust QSAR model for piperidinone derivatives can exhibit strong statistical parameters, as shown in the table below, which is based on a study of p53-MDM2 inhibitors. nih.gov
| Statistical Parameter | Value | Description |
| r² | 0.9415 | Coefficient of determination for the training set |
| q² | 0.8958 | Cross-validated coefficient of determination |
| pred_r² | 0.8894 | Coefficient of determination for the external test set |
Such models can then be used to predict the activity of new compounds, including "this compound", and to guide the design of more potent analogs.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique for identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is particularly useful when the structure of the biological target is unknown. dergipark.org.tr
For a compound like "this compound", a pharmacophore model could be developed based on a set of known active molecules with a similar scaffold. nih.govmdpi.com The key steps in this process include:
Feature Identification: Identifying common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings among the active compounds.
Model Generation and Validation: Generating multiple pharmacophore models and validating them based on their ability to distinguish between active and inactive compounds. nih.gov
Virtual Screening: Using the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features.
A typical pharmacophore model for a piperidinone-based scaffold might include the features outlined in the following table.
| Pharmacophore Feature | Potential Corresponding Group in this compound |
| Hydrogen Bond Acceptor | Carbonyl oxygen of the piperidin-2-one ring |
| Hydrogen Bond Donor | N-H group of the piperidin-2-one ring, N-H of the methylamino group |
| Hydrophobic Group | Methyl group |
This approach facilitates the discovery of new lead compounds with potentially improved activity and selectivity.
Thermodynamic Evaluation of Binding (e.g., Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is a biophysical technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction. springernature.comresearchgate.net While no specific ITC data for "this compound" is available, the technique is widely used to characterize the binding of small molecules to proteins and other macromolecules. nuvisan.comfrontiersin.org
An ITC experiment would measure the binding of "this compound" to a target protein, yielding several key thermodynamic parameters:
Binding Affinity (KD): A measure of the strength of the interaction.
Enthalpy Change (ΔH): The heat released or absorbed upon binding.
Entropy Change (ΔS): The change in disorder of the system upon binding.
Stoichiometry (n): The number of ligand molecules that bind to one molecule of the target.
These parameters provide deep insights into the driving forces of the binding interaction. springernature.com
| Thermodynamic Parameter | Information Provided |
| ΔG (Gibbs Free Energy) | Overall stability of the complex |
| ΔH (Enthalpy) | Contribution of hydrogen bonds and van der Waals interactions |
| TΔS (Entropy) | Contribution of hydrophobic interactions and conformational changes |
For high-affinity ligands, displacement titration methods can be employed to accurately determine the binding thermodynamics. nih.gov
Analytical Techniques for Research and Characterization of the Chemical Compound
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 6-[(Methylamino)methyl]piperidin-2-one by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: In the proton NMR spectrum of a related compound, 6-methylpiperidin-2-one, the protons on the piperidine (B6355638) ring typically appear as multiplets in the range of δ 1.5-3.5 ppm. For this compound, one would expect to see signals corresponding to the N-methyl group (a singlet around δ 2.4 ppm), the methyl group on the piperidine ring, and the various methylene (B1212753) and methine protons of the piperidine ring. The coupling patterns and chemical shifts of these protons provide detailed information about their connectivity and spatial relationships.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For 6-methylpiperidin-2-one, characteristic signals for the carbonyl carbon (C=O) are observed downfield (around δ 175 ppm). The carbons of the piperidine ring typically resonate between δ 20-50 ppm. In the case of this compound, additional signals for the N-methyl and the exocyclic methylene carbon would be expected.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Piperidin-2-one Derivatives
| Carbon Atom | 2-Piperidinone | 1-Methyl-2-piperidone | 6-Methylpiperidin-2-one |
| C=O | ~175 ppm | ~173 ppm | ~175 ppm |
| C6 | ~42 ppm | ~49 ppm | ~48 ppm |
| C5 | ~23 ppm | ~21 ppm | ~30 ppm |
| C4 | ~21 ppm | ~21 ppm | ~20 ppm |
| C3 | ~31 ppm | ~31 ppm | ~31 ppm |
| N-CH₃ | - | ~35 ppm | - |
| C6-CH₃ | - | - | ~22 ppm |
Note: The data presented are typical values for related compounds and are for illustrative purposes.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1650 cm⁻¹ corresponds to the C=O stretching of the lactam (cyclic amide). The N-H stretching vibration of the secondary amine and the lactam would appear as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the alkyl groups are expected in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS, HRMS, LCMS, EI-MS, FAB-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₄N₂O), the expected exact mass can be calculated and confirmed by High-Resolution Mass Spectrometry (HRMS). The mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for piperidine derivatives involve the cleavage of the ring and the loss of substituents.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction analysis would be necessary to unambiguously determine the stereochemistry of the substituent at the 6-position. The solid-state structure would also reveal details about intermolecular interactions, such as hydrogen bonding, which influence the crystal packing. While specific crystallographic data for this compound is not widely published, studies on similar piperidine derivatives have shown that they often adopt a chair conformation in the solid state. iucr.org
Chromatographic and Separation Techniques (e.g., HPLC, GC/MS)
Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or for purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a suitable buffer, would be appropriate for the analysis of this compound.
Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS can be used for the analysis of volatile derivatives of the compound. Derivatization may be necessary to increase the volatility of the molecule. This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification of components in a mixture.
Purity Determination and Stereoisomer Analysis
Ensuring the chemical purity and stereoisomeric integrity of a compound is crucial.
Purity Determination: The purity of this compound can be determined using HPLC by calculating the peak area percentage of the main component relative to any impurities. Quantitative NMR (qNMR) can also be employed for purity assessment by integrating the signal of the analyte against a certified internal standard.
Stereoisomer Analysis: Since this compound is a chiral compound, it can exist as a pair of enantiomers. The separation and quantification of these enantiomers are important. This is typically achieved using chiral chromatography, such as chiral HPLC. Chiral stationary phases (CSPs) are used to differentially interact with the enantiomers, leading to their separation. The development of such methods is crucial for controlling the stereochemical outcome of a synthesis and for isolating the desired enantiomer.
Future Research Directions and Potential Applications of 6 Methylamino Methyl Piperidin 2 One in Academic Contexts
Design of Novel Chemical Entities Based on the Core Scaffold
The 6-[(methylamino)methyl]piperidin-2-one scaffold offers multiple points for chemical modification to generate libraries of novel compounds. The piperidine (B6355638) ring's inherent flexibility and the presence of functional groups—a secondary amine and a lactam—provide opportunities for structural diversification. researchgate.net This versatility allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for developing drug-like molecules.
One promising avenue of research is the strategy of "scaffold hopping," where the core structure is modified to create novel chemotypes with potentially improved properties. niper.gov.in For instance, the piperidin-2-one ring could be altered, or the side chain could be elongated or constrained. Such modifications can lead to the discovery of new chemical entities with enhanced biological activities and selectivity. niper.gov.in The synthesis of 2,6-disubstituted piperidine derivatives has already demonstrated a range of biological activities, including antimicrobial and anticancer effects, highlighting the potential of this structural class. ijpcbs.comresearchgate.net
| Compound Type | Biological Activity | Reference |
| 2,6-disubstituted piperidine-4-one derivatives | Antibacterial | ijpcbs.com |
| 2,6-diarylpiperidin-4-ones | Antimicrobial, Anticancer | researchgate.net |
| Substituted Quinazoline analogs with piperidine | Cytotoxic | ajchem-a.com |
Exploration of New Biological Targets and Mechanisms
While the specific biological targets of this compound are not extensively documented, the broader class of piperidine derivatives has been shown to interact with a wide array of biological targets, including enzymes, receptors, and ion channels. clinmedkaz.org Computational tools can be employed as a preliminary step to predict the potential biological activities and targets of new derivatives based on this scaffold. clinmedkaz.org In silico methods like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can help identify likely protein targets and pharmacological effects, guiding further experimental validation. clinmedkaz.org
Piperidine-containing compounds have been implicated in a variety of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. clinmedkaz.org For example, certain piperidine derivatives have shown potential as anticancer agents by targeting pathways involved in cell proliferation and survival. researchgate.net The structural features of this compound, particularly the presence of a basic nitrogen atom, suggest potential interactions with targets such as sigma receptors, which are involved in various neurological and psychiatric conditions. nih.gov Further research could involve screening derivatives against a panel of kinases, G-protein coupled receptors, and other targets implicated in disease.
| Piperidine Derivative Class | Potential Therapeutic Area | Implicated Biological Targets |
| General Piperidines | Central Nervous System Diseases, Cancer, Infectious Diseases | Enzymes, Receptors, Ion Channels clinmedkaz.org |
| 2,6-diarylpiperidin-4-ones | Cancer | Pro-survival pathways (e.g., JAK/STAT, NF-κB) researchgate.net |
| Piperidine/piperazine-based compounds | Neurological Disorders | Sigma Receptors nih.gov |
Development of Advanced Synthetic Methodologies
The efficient and stereoselective synthesis of highly functionalized piperidines is a significant focus of modern organic chemistry. mdpi.comajchem-a.com Future research in this area could concentrate on developing novel synthetic routes to this compound and its analogs. While general methods for piperidine synthesis, such as intramolecular cyclizations and multi-component reactions, are well-established, there is a continuous need for more efficient, atom-economical, and environmentally friendly processes. mdpi.comorganic-chemistry.org
Advanced synthetic strategies could include catalytic C-H functionalization to introduce substituents at various positions on the piperidine ring with high selectivity. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of complex molecules. Additionally, the development of diastereoselective and enantioselective methods is crucial for preparing stereochemically pure compounds, which is often essential for potent and selective biological activity. whiterose.ac.uk The synthesis of 2-aminomethyl-4-oxo-piperidine intermediates has been achieved through a 3-component hetero Diels-Alder reaction, providing a potential starting point for the synthesis of related structures. researchgate.net
Deeper Integration of Computational and Experimental Approaches
A synergistic approach that combines computational modeling and experimental validation is essential for accelerating the discovery and optimization of new drug candidates based on the this compound scaffold. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds with their biological targets, helping to rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. nih.govrsc.org
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can be used to assess the drug-like properties of newly designed compounds at an early stage, reducing the likelihood of late-stage failures in the drug development process. researchgate.net Experimental validation of the predicted biological activities and ADMET properties is then crucial to confirm the computational findings and advance the most promising compounds. This iterative cycle of design, synthesis, computational analysis, and biological testing is a powerful strategy for modern drug discovery. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
